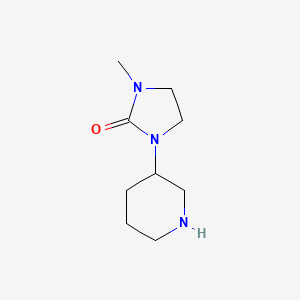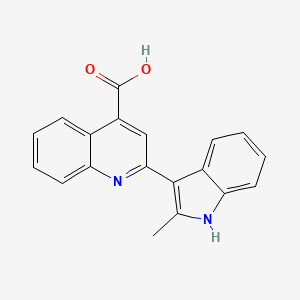
2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The quinoline moiety can be introduced through various cyclization reactions involving anilines and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar biological activities.
Quinoline-4-carboxylic acid: Shares the quinoline moiety and has comparable chemical properties.
2-Methylindole: A simpler indole derivative with related chemical reactivity.
Uniqueness
2-(2-Methyl-1H-indol-3-yl)quinoline-4-carboxylic acid is unique due to the combination of the indole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
89391-07-1 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-(2-methyl-1H-indol-3-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14N2O2/c1-11-18(13-7-3-5-9-16(13)20-11)17-10-14(19(22)23)12-6-2-4-8-15(12)21-17/h2-10,20H,1H3,(H,22,23) |
InChI-Schlüssel |
WSVHMNIUADYVBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)

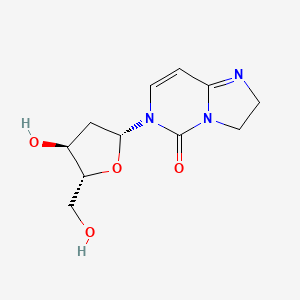
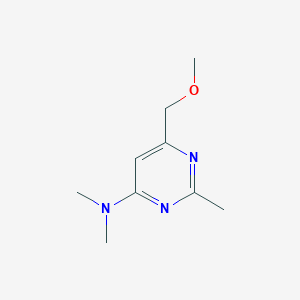
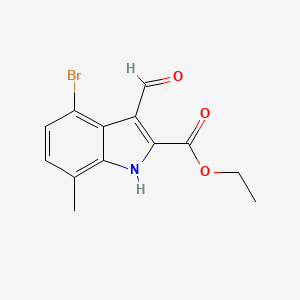
![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)

![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/structure/B12927077.png)
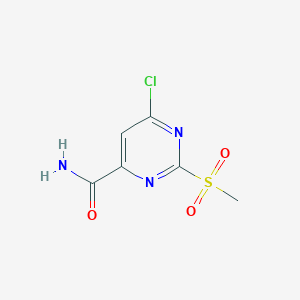

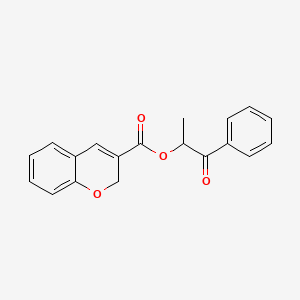
![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)
